tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1314391-41-7
VCID: VC3404456
InChI: InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,16H,4-5,7-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN2C(=NC=C2CO)C1
Molecular Formula: C12H19N3O3
Molecular Weight: 253.3 g/mol

tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

CAS No.: 1314391-41-7

Cat. No.: VC3404456

Molecular Formula: C12H19N3O3

Molecular Weight: 253.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate - 1314391-41-7

Specification

CAS No. 1314391-41-7
Molecular Formula C12H19N3O3
Molecular Weight 253.3 g/mol
IUPAC Name tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,16H,4-5,7-8H2,1-3H3
Standard InChI Key IYSZGILROVDDEJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN2C(=NC=C2CO)C1
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C(=NC=C2CO)C1

Introduction

Chemical Identity and Structural Characteristics

tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS No.: 1314391-41-7) belongs to the family of imidazo[1,2-a]pyrazine derivatives, which are nitrogen-containing heterocyclic compounds. The compound features a molecular formula of C12H19N3O3 and a molecular weight of 253.3 g/mol. Its structure comprises a partially saturated imidazo[1,2-a]pyrazine core with key functional groups: a hydroxymethyl substituent at position 3 and a tert-butyloxycarbonyl (Boc) protecting group at position 7.

The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. This heterocyclic system consists of an imidazole ring fused with a pyrazine ring, creating a bicyclic structure with multiple nitrogen atoms that can participate in hydrogen bonding interactions with biological molecules. The hydroxymethyl group at position 3 further enhances these interactions by providing additional hydrogen bonding capabilities, while the Boc group at position 7 affects the compound's lipophilicity and may serve as a protecting group in synthetic applications.

Chemical Identifiers and Properties

The detailed chemical identifiers and properties of tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate are essential for its proper identification and characterization in research settings. Table 1 provides a comprehensive list of these identifiers and properties:

PropertyValue
CAS No.1314391-41-7
Molecular FormulaC12H19N3O3
Molecular Weight253.3 g/mol
IUPAC Nametert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Standard InChIInChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,16H,4-5,7-8H2,1-3H3
Standard InChIKeyIYSZGILROVDDEJ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN2C(=NC=C2CO)C1
Canonical SMILESCC(C)(C)OC(=O)N1CCN2C(=NC=C2CO)C1
PubChem Compound71305919
CompoundCAS No.Molecular FormulaKey Structural Difference
tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate1314391-41-7C12H19N3O3Reference compound
tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate1250996-70-3C12H19N3O3Hydroxymethyl at position 2 instead of 3
tert-butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate1251014-63-7C12H19N3O3Different ring fusion pattern (1,5-a)
tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate345311-03-7 C11H17N3O2No hydroxymethyl group
tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate949922-61-6 C11H16BrN3O2Bromo at position 3 instead of hydroxymethyl

These structural variations can significantly impact the biological and physicochemical properties of these compounds. For instance, the position of the hydroxymethyl group (at position 2 versus position 3) may affect how the molecule interacts with biological targets, potentially leading to different activity profiles. Similarly, the presence of a bromo substituent instead of a hydroxymethyl group would alter the electronic properties and potential hydrogen bonding capabilities of the molecule.

The different ring fusion pattern in tert-butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate could result in a different three-dimensional arrangement of the molecule, potentially affecting its binding to biological targets. Understanding these structure-activity relationships is essential for the rational design of new compounds with improved properties and activities.

Biological ActivityKey FindingsReference
AntimicrobialModerate to high effectiveness against various microorganisms
ENPP1 InhibitionIC50 values in the nanomolar range; enhancement of cGAMP-induced STING pathway
CDK9 InhibitionSub-micromolar IC50 values; correlation with anti-proliferative effects
AnticancerCytotoxicity against various cancer cell lines (HepG-2, MCF-7, others)
Multiple ActivitiesProperties including antibacterial, anti-inflammatory, antiulcer, cardiac stimulating, and antidepressant effects

These diverse biological activities underscore the potential of tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate as a compound of interest for various therapeutic applications, warranting further investigation of its specific biological profile.

Research Applications and Future Directions

tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several current research applications and holds promise for future investigations across various fields. Understanding its current uses and potential future directions is essential for researchers interested in this compound.

Current Research Applications

The primary applications of tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate in current research include:

Future Research Directions

Based on the current understanding of tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate and related compounds, several promising research directions emerge:

  • Comprehensive Biological Evaluation: Detailed studies of the compound's biological activities, particularly focusing on antimicrobial, anticancer, and enzymatic inhibition properties, would provide valuable insights into its potential applications. This could include screening against various microbial strains, cancer cell lines, and enzyme assays.

  • Medicinal Chemistry Optimization: Using tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate as a lead compound, medicinal chemistry efforts could focus on synthesizing analogs with enhanced potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. This could involve modifications to the hydroxymethyl group, the Boc protecting group, or the core heterocyclic system.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying the biological activities of the compound and its derivatives would provide crucial information for their development as therapeutic agents. This could include identifying specific protein targets, understanding binding modes, and elucidating cellular pathways affected by the compound.

  • Drug Delivery Applications: Exploring the potential of the compound and its derivatives as components of drug delivery systems or prodrugs could open new avenues for their application in pharmaceutical research.

  • Combination Studies: Investigating potential synergistic effects when the compound or its derivatives are combined with established therapeutic agents could lead to novel treatment strategies for various conditions.

Research Challenges and Opportunities

Despite the potential importance of tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate in research, several challenges and opportunities exist:

  • Limited Specific Studies: There is a relative scarcity of studies focusing specifically on this compound, with most literature addressing related derivatives. This presents an opportunity for researchers to explore its unique properties and applications.

  • Synthetic Accessibility: Developing more efficient and scalable synthetic routes for the compound would enhance its availability for research purposes and potentially reduce costs.

  • Structure-Activity Relationship Refinement: More detailed SAR studies would help identify the optimal structural features for specific biological activities, guiding the rational design of improved derivatives.

  • Pharmacokinetic and Toxicological Evaluation: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profiles would provide valuable information for its potential development as a therapeutic agent or lead compound.

Addressing these challenges would significantly advance our understanding of tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate and its potential applications in various fields of research.

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